Stereochemical Purity: (1S) vs. (1R) Enantiomer
CAS 701939-01-7 is the defined (1S)-enantiomer of Boc-protected 1-(2-methoxyphenyl)ethylamine. The absolute stereochemistry is confirmed by the InChI stereochemical descriptor /t10-/m0/s1, which specifies the (S)-configuration at the chiral center [1]. In contrast, the (1R)-enantiomer (CAS 1384127-47-2) bears the opposite configuration [2], and the racemic free amine precursor (CAS 40023-74-3) exists as a 1:1 mixture of both enantiomers . In asymmetric synthesis applications, the use of a single, defined enantiomer is critical for diastereoselective transformations and for avoiding racemization during subsequent coupling reactions.
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (1S)-configuration, defined by Cahn-Ingold-Prelog priority rules; confirmed by InChI stereochemical layer /t10-/m0/s1 |
| Comparator Or Baseline | (1R)-enantiomer: CAS 1384127-47-2, opposite (1R)-configuration; Racemate: CAS 40023-74-3, 1:1 mixture of (1S)- and (1R)-enantiomers |
| Quantified Difference | Opposite stereochemistry ((1S) vs. (1R)) or racemic mixture vs. enantiopure single isomer |
| Conditions | InChI stereochemical descriptor analysis; vendor specification for enantiomeric purity (≥95% chemical purity for target; ee specifications available from individual suppliers) |
Why This Matters
Procurement of the incorrect enantiomer or racemate will alter or nullify stereochemical outcomes in downstream enantioselective syntheses, potentially invalidating entire synthetic routes or pharmacological studies requiring defined chirality.
- [1] Chem960. (2025). 701939-01-7 Compound Information. InChI: 1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-8-6-7-9-12(11)17-5/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1. Stereochemical descriptor confirms (S)-configuration. View Source
- [2] MolBase. (2025). tert-butyl (R)-1-(2-methoxyphenyl)ethylcarbamate. CAS 1384127-47-2. Molecular Formula: C14H21NO3; R-enantiomer of target compound. View Source
